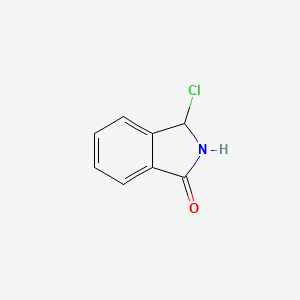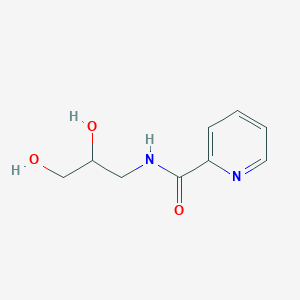![molecular formula C16H22F3N3O5S B14899869 tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique spiro structure, which includes a piperidine and pyrrolo[1,2-b]pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a pyrrolo[1,2-b]pyrazole precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various derivatives depending on the nucleophile .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine
Its trifluoromethylsulfonyl group can enhance the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity . The spiro structure allows for unique conformational flexibility, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate
- tert-Butyldimethylsilyl trifluoromethanesulfonate
- Dibutylboron trifluoromethanesulfonate
Uniqueness
tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate stands out due to its unique spiro structure and the presence of the trifluoromethylsulfonyl group. These features contribute to its high reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C16H22F3N3O5S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
tert-butyl 2-(trifluoromethylsulfonyloxy)spiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H22F3N3O5S/c1-14(2,3)26-13(23)21-7-4-15(5-8-21)6-9-22-11(15)10-12(20-22)27-28(24,25)16(17,18)19/h10H,4-9H2,1-3H3 |
InChI Key |
OQTFJYBYEGLUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCN3C2=CC(=N3)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)










